![molecular formula C12H17NO5S2 B2587779 methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396866-18-4](/img/structure/B2587779.png)
methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also features a sulfamoyl group (SO2NH2), a carboxylate ester group (CO2CH3), and a hydroxycyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfamoyl group, the carboxylate ester group, and the hydroxycyclohexyl group . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography or computational methods.Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions . They can undergo electrophilic aromatic substitution reactions similar to benzene, although they are more reactive due to the electron-donating effect of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfamoyl and carboxylate ester groups could increase its solubility in polar solvents .Scientific Research Applications
Reactions and Synthesis
Route to Mono- and Di-alkyl Ethers : Methyl 3-hydroxythiophene-2-carboxylate derivatives offer a pathway to thiophene-2,4-diols, which can be transformed into 3,5-dialkoxythiophene-2-carboxylic acids. These acids serve as precursors to ethers of thiotetronic and α-halogenothiotetronic acids, highlighting their utility in synthesizing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (Corral & Lissavetzky, 1984).
Stabilized Sulfonium Ylides Synthesis : Compounds like methyl 3-(N-(3-hydroxycyclohexyl)sulfamoyl)thiophene-2-carboxylate can be utilized in reactions involving carbodiimides and sulfoxides, leading to the formation of stabilized sulfonium ylides. These ylides have applications in organic synthesis, offering pathways to various organic compounds with significant chemical and pharmaceutical relevance (Cook & Moffatt, 1968).
Heterocyclic System Derivatives : The reaction of methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles leads to the formation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, illustrating the compound's role in creating new heterocyclic systems with potential applications in drug development and materials science (Yagodkina-Yakovenko et al., 2018).
Regiospecific Arylation : Thiophene-2-carboxylates substituted with sulfamoyl or phenoxysulfonyl at the 3-position can undergo regiospecific arylation when coupled with aryl/heteroaryl bromides. This process is crucial for synthesizing various arylated thiophene derivatives, which are important in pharmaceuticals and organic electronics (Bheeter, Bera, & Doucet, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[(3-hydroxycyclohexyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)13-8-3-2-4-9(14)7-8/h5-6,8-9,13-14H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKHSQADXWSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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